molecular formula C20H15F2O2P B2812620 (Triphenylphosphonio)difluoroacetate CAS No. 1449521-05-4

(Triphenylphosphonio)difluoroacetate

Cat. No.: B2812620
CAS No.: 1449521-05-4
M. Wt: 356.309
InChI Key: STIBMNDFQNRAQX-UHFFFAOYSA-N
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Description

(Triphenylphosphonio)difluoroacetate is an organofluoride compound known for its versatility in various scientific research applications. It is a colorless solid that is soluble in many organic solvents and has a low melting point. This compound is particularly significant in synthetic chemistry, biochemistry, and pharmacology due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Triphenylphosphonio)difluoroacetate can be synthesized through the reaction of triphenylphosphine with halodifluoroacetate salts such as potassium bromodifluoroacetate. The reaction typically involves heating a solution of these reactants in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimization of reaction conditions are common strategies to enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(Triphenylphosphonio)difluoroacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and various nucleophiles. Reaction conditions often involve heating and the use of polar aprotic solvents like DMF .

Major Products

Major products formed from reactions with this compound include difluoroalkenes, trifluoromethylated oxindoles, and other fluorinated organic compounds .

Mechanism of Action

The mechanism of action of (Triphenylphosphonio)difluoroacetate involves its role as a difluorocarbene source. Upon heating, it decomposes to generate difluorocarbene, which can then participate in various chemical transformations. This reactivity is due to the presence of the difluoromethylene group, which can form new carbon-fluorine bonds or act as a C1 synthon in multi-component reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Triphenylphosphonio)difluoroacetate is unique due to its stability and ease of handling compared to other difluorocarbene sources. It is not sensitive to air or moisture, making it a convenient reagent for various synthetic applications .

Properties

IUPAC Name

2,2-difluoro-2-triphenylphosphaniumylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2O2P/c21-20(22,19(23)24)25(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIBMNDFQNRAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(C(=O)[O-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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